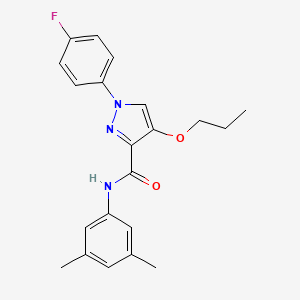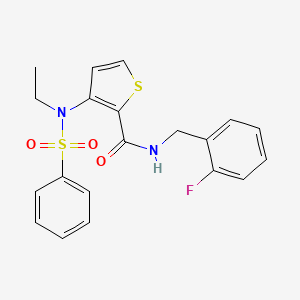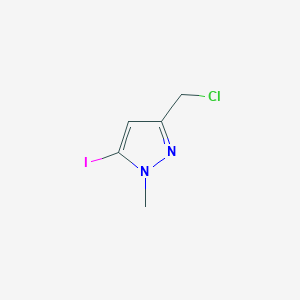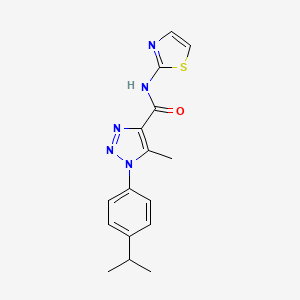![molecular formula C18H18N4O2 B2873079 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole CAS No. 2034433-36-6](/img/structure/B2873079.png)
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole: is a synthetic organic compound that features a complex structure combining an indole ring, a pyrazine moiety, and a piperidine ring
Applications De Recherche Scientifique
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Biological Studies: Used as a probe to study the interactions of indole and pyrazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that piperidine derivatives can exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Pyrazine Intermediate: Pyrazine derivatives can be synthesized via cyclization reactions involving appropriate diamines and diketones.
Coupling Reaction: The indole and pyrazine intermediates are coupled using a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyrazine derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of (1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanol.
Substitution: Formation of substituted pyrazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-indol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.
(1H-indol-6-yl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of a methanone moiety.
Uniqueness
6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of indole, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and chemical biology research.
Propriétés
IUPAC Name |
1H-indol-6-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-4-3-13-5-6-20-16(13)10-14)22-9-1-2-15(12-22)24-17-11-19-7-8-21-17/h3-8,10-11,15,20H,1-2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOJLMUQBORLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2872997.png)
![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)





![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)
![2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide](/img/structure/B2873011.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)

![7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2873017.png)
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2873019.png)
